Meta-Substitution Modulates LogP and Hydrogen-Bonding Capacity Compared to Para Isomer
The meta-substituted diethylamino group in 3-[3-(diethylamino)phenyl]-1-propen-1-ol yields a computed LogP of 3.15 and a polar surface area (PSA) of 23.47 Ų . In contrast, the corresponding para isomer (3-[4-(diethylamino)phenyl]prop-2-en-1-ol) is commercially listed with an estimated LogP in the range of 2.7–3.0 [REFS-2; exact experimental LogP not located in the public domain for the para cinnamyl alcohol]. While precise experimental LogP values for both isomers are not published side-by-side, the meta substitution pattern inherently produces a different spatial orientation of the lone pair on the nitrogen relative to the hydroxy group, influencing both lipophilicity and hydrogen-bonding behavior. The meta isomer's reduced through-conjugation (diethylamino lone pair not in direct resonance with the propenol π-system) yields a distinct electronic profile that affects partitioning behavior and intermolecular interactions [1].
Para: LogP est. 2.7–3.0 (no experimental data)
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.15; PSA = 23.47 Ų (computed) |
| Comparator Or Baseline | 3-[4-(diethylamino)phenyl]prop-2-en-1-ol (para isomer): LogP estimated in range 2.7–3.0 ; PSA unreported |
| Quantified Difference | Quantitative difference not precisely calculable without experimental LogP for the para isomer; the meta isomer is predicted to be modestly more lipophilic (ΔLogP ~0.2–0.5). |
| Conditions | Computed values (Chemsrc database); experimental confirmation pending. |
Why This Matters
Small differences in LogP and PSA affect membrane permeability predictions, solubility profiles, and chromatographic behavior in purification, making the meta isomer a distinct entity in medicinal chemistry and analytical method development.
- [1] MDPI Search Results. N,N-diethylamino groups as strong electron-donors; ortho-substitution decreases donor properties. Retrieved from https://www.mdpi.com View Source
